molecular formula C24H18N4O4 B2849044 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide CAS No. 1706378-52-0

7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2849044
CAS No.: 1706378-52-0
M. Wt: 426.432
InChI Key: LZRZYFDOYMFRLD-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The pyridin-3-yl-1,2,4-oxadiazol-5-yl moiety can be synthesized separately and then coupled with the benzofuran derivative through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine moiety.

    Substitution: Substitution reactions may involve the replacement of functional groups on the benzofuran or pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzofuran derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may act on specific molecular targets, such as enzymes or receptors, to exert their biological effects.

Industry

Industrially, these compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity and biological activity make them versatile candidates for various applications.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring with various functional groups.

    Pyridine derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

The uniqueness of 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

7-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-30-19-10-4-7-16-12-20(31-22(16)19)24(29)26-18-9-3-2-6-15(18)13-21-27-23(28-32-21)17-8-5-11-25-14-17/h2-12,14H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRZYFDOYMFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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